Lipophilicity Comparison: 4-(Butoxymethyl)piperidine vs. 3-(Butoxymethyl)piperidine
The lipophilicity, as measured by calculated logP, differs significantly between the 4- and 3- positional isomers. 4-(Butoxymethyl)piperidine exhibits a logP of 2.13, whereas its 3-substituted counterpart has a higher logP of 2.93 [1]. This 0.8 log unit increase corresponds to an approximately 6.3-fold higher octanol-water partition coefficient, indicating substantially greater lipophilicity for the 3-isomer.
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | logP = 2.13150 |
| Comparator Or Baseline | 3-(Butoxymethyl)piperidine: logP = 2.9335 |
| Quantified Difference | ΔlogP = 0.80 (approx. 6.3x higher partition coefficient) |
| Conditions | Calculated values from molecular property databases (ChemSrc, Molbase). |
Why This Matters
Selecting the 4-substituted isomer allows for finer control over lipophilicity, which is crucial for optimizing oral bioavailability and minimizing off-target binding in drug discovery programs.
- [1] 3-(Butoxymethyl)piperidine hydrochloride. Molbase. Calculated LogP: 2.9335. View Source
